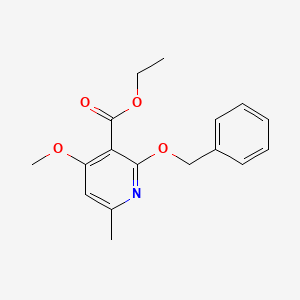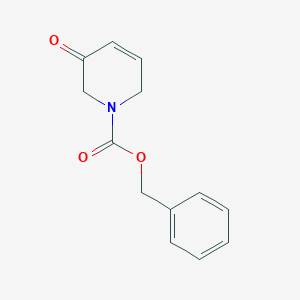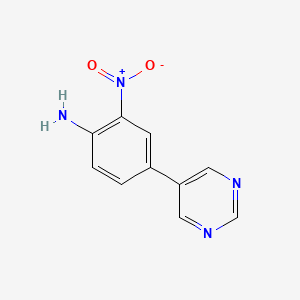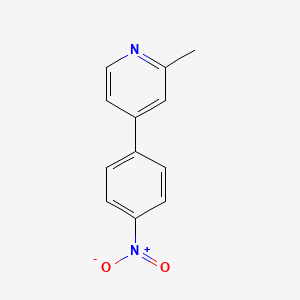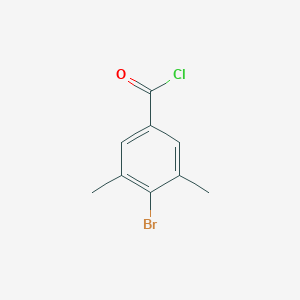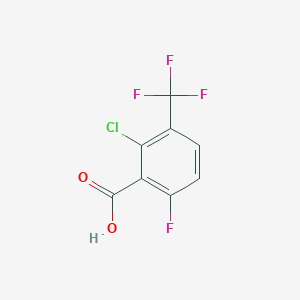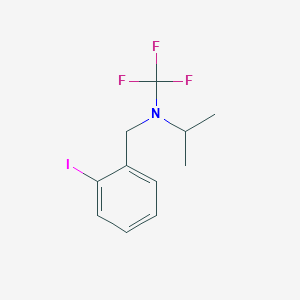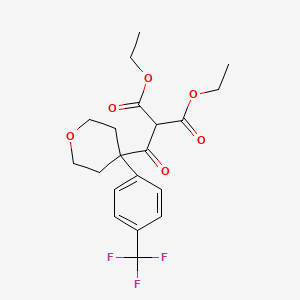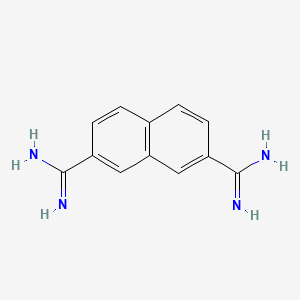
2,7-Naphthalenediamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenediamidine is an organic compound with the molecular formula C₁₀H₁₀N₂ It is a derivative of naphthalene, characterized by the presence of two amidine groups at the 2 and 7 positions on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthalenediamidine typically involves the reaction of 2,7-diaminonaphthalene with formamidine or other amidine precursors under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the amidine groups.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,7-Naphthalenediamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The amidine groups can participate in substitution reactions, where they are replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Naphthalene derivatives with carboxyl or hydroxyl groups.
Reduction: Naphthalene derivatives with amine or alkyl groups.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
2,7-Naphthalenediamidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial agent and in drug design for targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,7-Naphthalenediamidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The amidine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
- 2,6-Naphthalenediamidine
- 1,5-Naphthalenediamidine
- 2,7-Naphthalenediamine
Comparison: 2,7-Naphthalenediamidine is unique due to the specific positioning of the amidine groups, which influences its chemical reactivity and interaction with other molecules. Compared to 2,6-Naphthalenediamidine and 1,5-Naphthalenediamidine, the 2,7-isomer may exhibit different electronic properties and steric effects, leading to distinct reactivity patterns. Additionally, this compound differs from 2,7-Naphthalenediamine by the presence of amidine groups instead of amine groups, which can significantly alter its chemical behavior and applications.
Properties
CAS No. |
63798-16-3 |
|---|---|
Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
naphthalene-2,7-dicarboximidamide |
InChI |
InChI=1S/C12H12N4/c13-11(14)8-3-1-7-2-4-9(12(15)16)6-10(7)5-8/h1-6H,(H3,13,14)(H3,15,16) |
InChI Key |
SXHIHRDWRSAVCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)C(=N)N)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


